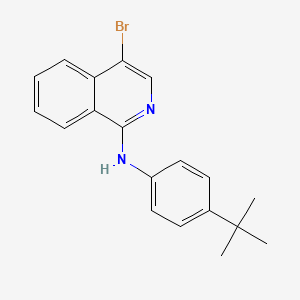

4-Bromo-N-(4-tert-butylphenyl)isoquinolin-1-amine

Description

4-Bromo-N-(4-tert-butylphenyl)isoquinolin-1-amine is a brominated isoquinoline derivative featuring a tert-butylphenyl substituent at the N-position. The tert-butyl group enhances hydrophobicity and steric bulk, which may influence solubility, reactivity, and intermolecular interactions .

Properties

CAS No. |

848841-51-0 |

|---|---|

Molecular Formula |

C19H19BrN2 |

Molecular Weight |

355.3 g/mol |

IUPAC Name |

4-bromo-N-(4-tert-butylphenyl)isoquinolin-1-amine |

InChI |

InChI=1S/C19H19BrN2/c1-19(2,3)13-8-10-14(11-9-13)22-18-16-7-5-4-6-15(16)17(20)12-21-18/h4-12H,1-3H3,(H,21,22) |

InChI Key |

ZDDSDCBOPSWNEW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC2=NC=C(C3=CC=CC=C32)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-(tert-butyl)phenyl)isoquinolin-1-amine typically involves a multi-step process. One common method starts with the bromination of isoquinoline to introduce the bromine atom at the desired position. This is followed by a coupling reaction with 4-(tert-butyl)phenylamine under appropriate conditions to form the final product. The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Palladium-Catalyzed Coupling Reactions

The bromo substituent at position 4 enables cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups:

-

Example : Brominated isoquinolines undergo Suzuki coupling with aryl boronic acids using Pd(OAc)₂, BINAP ligand, and Cs₂CO₃ in toluene at 120°C, achieving yields up to 81% .

-

Mechanism : The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetalation with the boronic acid and reductive elimination .

| Substrate | Catalyst System | Conditions | Yield | Citation |

|---|---|---|---|---|

| 4-Bromo-isoquinoline derivative | Pd(OAc)₂, BINAP, Cs₂CO₃ | Toluene, 120°C | 81% |

Functionalization of the Amine Group

The tert-butylphenyl group on the amine influences reactivity through steric hindrance and electronic effects:

-

Acylation/alkylation : Limited by steric bulk, but small electrophiles (e.g., acetyl chloride) may react under forcing conditions.

-

Deprotection : The tert-butyl group is stable under acidic conditions but can be removed via strong acids (e.g., HBr/HOAc) .

Intramolecular Cyclization

Bromo substituents on isoquinolines facilitate intramolecular cyclization to form polycyclic frameworks:

-

Example : Copper-catalyzed intramolecular S-arylation of α-trisubstituted thioamides forms benzo[b]thiolanes . Though not directly documented for this compound, analogous bromo-isoquinolines undergo similar cyclizations .

| Substrate | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Bromo-thioamide derivatives | CuI, Et₃N, DMF, 90°C | Benzo[b]thiolanes | 83% |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient isoquinoline ring allows bromide displacement with strong nucleophiles (e.g., amines, alkoxides):

-

Example : Reaction with sodium methoxide in DMF replaces Br with OMe, though yields depend on activating groups .

Stability and Handling

-

Light Sensitivity : Bromo-isoquinolines are prone to photodegradation; storage in amber vials is recommended .

-

Thermal Stability : Decomposes above 250°C, with potential HBr release .

Comparative Reactivity

A comparison of bromo-isoquinoline derivatives highlights substituent effects:

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- 4-Bromo-N-(4-tert-butylphenyl)isoquinolin-1-amine has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, in a study focusing on TASIN analogs (which include this compound), it was shown to inhibit the growth of colon cancer cell lines effectively, demonstrating its potential as an anticancer agent .

- The compound's mechanism involves the modulation of key signaling pathways associated with tumor growth and survival, making it a candidate for further development as an anticancer drug.

-

Estrogen Receptor Modulation :

- Research indicates that derivatives of isoquinoline structures can act as selective estrogen receptor modulators (SERMs). This property is particularly relevant for treating hormone-dependent cancers such as breast cancer .

- The ability of 4-Bromo-N-(4-tert-butylphenyl)isoquinolin-1-amine to interact with estrogen receptors suggests potential applications in hormone therapy.

-

Neuroprotective Effects :

- Some studies have suggested that isoquinoline derivatives possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The specific effects of 4-Bromo-N-(4-tert-butylphenyl)isoquinolin-1-amine in this context require further investigation but are promising based on structural analogs .

Case Study 1: Antiproliferative Activity Against Colon Cancer

A study published in Nature evaluated the effects of TASIN analogs, including 4-Bromo-N-(4-tert-butylphenyl)isoquinolin-1-amine, on colon cancer cell lines DLD-1 and HT29. Results indicated that treatment with this compound significantly reduced tumor size in xenograft models, supporting its potential as a therapeutic agent .

Case Study 2: Estrogen Receptor Interaction

In another research effort, the compound was analyzed for its binding affinity to estrogen receptors using computational docking studies. The results demonstrated a favorable interaction profile, suggesting that it could function as a SERM, which could be particularly useful in the treatment of breast cancer .

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-(tert-butyl)phenyl)isoquinolin-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are structurally related to 4-Bromo-N-(4-tert-butylphenyl)isoquinolin-1-amine, differing primarily in substituents:

Key Observations :

- Steric Effects: The tert-butyl group in the target compound confers significant steric bulk compared to smaller substituents like methyl or halogens. This may hinder interactions in catalytic or biological systems but improve solubility in non-polar solvents .

- Biological Activity : Analogues with furan or nitro groups (e.g., 4-bromo-N-(furan-2-ylmethylene)benzenimine) exhibit analgesic and CNS depressant activities, suggesting that the tert-butylphenyl group in the target compound may modulate similar pharmacological properties .

Computational and Experimental Data

Reactivity Descriptors

Density functional theory (DFT) studies on brominated isoquinoline derivatives reveal:

- Frontier Molecular Orbitals (FMOs) : Electron-rich substituents (e.g., methoxy) raise HOMO energy, enhancing nucleophilicity. The tert-butyl group, while bulky, may slightly lower HOMO energy due to inductive effects .

- Chemical Hardness : Halogenated derivatives (e.g., Cl, Br) exhibit higher chemical hardness, indicating lower polarizability and stability against electrophilic attack compared to alkyl-substituted analogues .

Host-Guest Interactions

Phosphine derivatives with tert-butylphenyl groups (e.g., diphenyl[4-(4-tert-butylphenyl)-phenyl]phosphine) show moderate association constants (Kf ≈ 10²) in supercritical CO2. The tert-butyl group enhances hydrophobic interactions, though less effectively than adamantyl substituents .

Biological Activity

4-Bromo-N-(4-tert-butylphenyl)isoquinolin-1-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a tert-butyl group attached to an isoquinoline core, which is known for its diverse pharmacological activities. The structural representation can be summarized as follows:

- Chemical Formula : CHBrN

- Molecular Weight : 324.24 g/mol

The biological activity of 4-Bromo-N-(4-tert-butylphenyl)isoquinolin-1-amine is primarily attributed to its ability to interact with various molecular targets in biological systems.

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways that lead to therapeutic effects.

- Receptor Modulation : It has the potential to modulate receptor activity, particularly in pathways related to inflammation and pain management.

Biological Activities

Research indicates several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : Some isoquinoline derivatives have shown antibacterial and antifungal activities, although specific data on 4-Bromo-N-(4-tert-butylphenyl)isoquinolin-1-amine remains limited.

Case Studies and Experimental Data

- Cytotoxicity Assays : In vitro studies have demonstrated that isoquinoline derivatives can induce cell death in cancer cells. For instance, compounds similar to 4-Bromo-N-(4-tert-butylphenyl)isoquinolin-1-amine exhibited IC values in the low micromolar range against various tumor cell lines .

- Anti-inflammatory Activity : A study reported that similar compounds reduced the production of TNF-alpha and IL-6 in activated macrophages, indicating potential anti-inflammatory properties .

- Antimicrobial Testing : While specific MIC (Minimum Inhibitory Concentration) values for this compound are not well-documented, related isoquinoline derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Comparative Analysis

To understand the uniqueness of 4-Bromo-N-(4-tert-butylphenyl)isoquinolin-1-amine, it is useful to compare it with other isoquinoline derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-N-(4-tert-butylphenyl)isoquinolin-1-amine | Bromine and tert-butyl substituents | Anticancer, Anti-inflammatory |

| 4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine | Bromine and fluorine substituents | Anticancer, Enzyme inhibition |

| 7-(3-Fluorophenyl)isoquinolin-1-amine | Fluorine substituent only | Moderate anticancer activity |

Q & A

Q. What are the optimized synthetic routes for 4-Bromo-N-(4-tert-butylphenyl)isoquinolin-1-amine, and how can reaction conditions be systematically varied?

- Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling tert-butylphenyl groups to isoquinoline cores via Buchwald-Hartwig amination or Ullmann coupling. Optimization includes varying catalysts (e.g., Pd/Cu-based systems), solvents (polar aprotic like DMF), and temperatures (80–120°C). Factorial design experiments (e.g., 2^k designs) can identify critical parameters affecting yield, such as molar ratios or reaction time . For purification, column chromatography with gradients of ethyl acetate/hexane is standard, followed by recrystallization for crystalline purity.

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer:

- NMR (¹H/¹³C): Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) to verify tert-butyl (δ ~1.3 ppm) and aromatic protons (δ 6.5–8.5 ppm).

- HPLC-MS: Confirm molecular weight (e.g., [M+H]+ ion) and purity (>95% by area normalization).

- X-ray Diffraction (XRD): Resolve crystallographic data to validate bond angles and substituent positions, especially for bromine placement .

Q. How can researchers assess the compound’s stability under varying thermal or pH conditions?

- Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition temperatures (Td) under nitrogen flow (e.g., 10°C/min ramp).

- Accelerated Stability Studies: Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Adjust buffer systems (pH 3–9) to identify hydrolytic susceptibility .

Q. What are standard protocols for evaluating biological activity in vitro?

- Methodological Answer:

- Enzyme Inhibition Assays: Use fluorogenic substrates (e.g., for kinases) with IC₅₀ determination via dose-response curves (0.1–100 µM).

- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), normalizing to controls like cisplatin .

Advanced Research Questions

Q. How can computational methods predict optimal reaction pathways for synthesizing this compound?

- Methodological Answer: Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model transition states to identify low-energy pathways. ICReDD’s workflow integrates reaction path searches with experimental validation, narrowing conditions (e.g., solvent polarity, catalyst loading) using machine learning-trained algorithms . For bromine positioning, electrostatic potential maps predict regioselectivity.

Q. What advanced techniques resolve structural ambiguities in derivatives or degradation products?

- Methodological Answer:

- LC-HRMS/MS: Fragment ions distinguish regioisomers (e.g., bromine at C4 vs. C5).

- Dynamic NMR: Detect hindered rotation in tert-butyl groups (variable-temperature ¹H NMR, -50°C to 50°C).

- Solid-State NMR: Clarify crystal packing effects on aromatic ring orientations .

Q. How can structure-activity relationships (SAR) be modeled for this compound’s pharmacological potential?

- Methodological Answer:

- Molecular Docking (AutoDock Vina): Screen against target proteins (e.g., kinases) using flexible ligand protocols.

- QSAR Models: Train on IC₅₀ data with descriptors like logP, polar surface area, and H-bond acceptors. Validate via leave-one-out cross-validation (R² > 0.7) .

Q. What statistical approaches address contradictions in experimental data (e.g., conflicting bioactivity results)?

- Methodological Answer:

- Meta-Analysis: Aggregate datasets (e.g., from PubChem BioAssay) using random-effects models to quantify heterogeneity (I² statistic).

- Bayesian Inference: Update prior probabilities (e.g., IC₅₀ distributions) with new evidence, adjusting for batch effects or assay variability .

Q. How are degradation kinetics modeled under accelerated storage conditions?

- Methodological Answer: Apply pseudo-first-order kinetics (ln[C] vs. time) to derive rate constants (k) at 25–60°C. Use the Arrhenius equation (Ea = 50–100 kJ/mol) to extrapolate shelf-life at 25°C. For pH-dependent degradation, fit data to quadratic models to identify optimal stabilizers (e.g., antioxidants) .

Q. What methodological safeguards ensure safe handling during high-temperature reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.